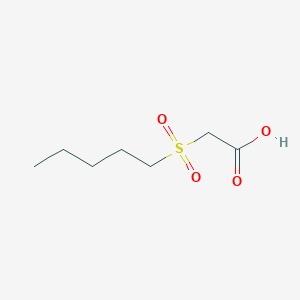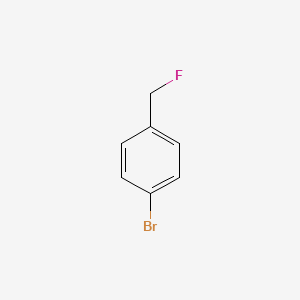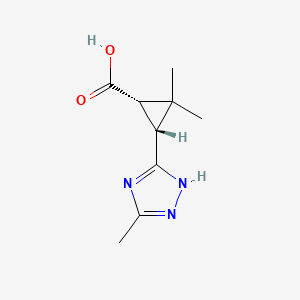![molecular formula C13H17FN4 B2741760 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2202520-97-4](/img/structure/B2741760.png)
2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles, such as 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, can be carried out by the 1,3-dipolar cycloaddition reaction of azomethine ylides and maleimides. The corresponding azomethine ylides could be thermally generated from aziridines derived from 3,5-disubstituted 1,2,4-oxadiazoles .科学的研究の応用
Antibacterial Activity
A study by Bouzard et al. (1992) explored the antibacterial activities of fluoronaphthyridines, which include structural elements similar to 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. They found that certain substitutions on these compounds significantly enhanced both in vitro and in vivo antibacterial activities, suggesting potential applications in developing new antibacterial agents (Bouzard et al., 1992).
Chemosensor Development
Maity and Govindaraju (2010) reported on a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesised through click chemistry, that acts as a selective chemosensor for Al(3+) ions. This indicates the potential use of related structures in the development of selective and sensitive sensors for specific ions (Maity & Govindaraju, 2010).
P2X7 Antagonists for Mood Disorders
Chrovian et al. (2018) developed novel P2X7 antagonists featuring a structure related to this compound. These compounds showed promising results for the treatment of mood disorders, indicating potential therapeutic applications in this area (Chrovian et al., 2018).
DNA Interaction and Antimicrobial Properties
Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with pendant arms structurally similar to this compound. These compounds demonstrated significant growth inhibitory effects on E. coli and B. cereus, suggesting potential as antimicrobial agents. Additionally, their interaction with DNA points towards applications in biochemistry and molecular biology (Öztürk et al., 2019).
Synthesis of Antifungal Agents
Butters et al. (2001) described the synthesis of voriconazole, an antifungal agent, using a process that involves structural elements akin to this compound. This illustrates the potential use of similar structures in the synthesis of medically significant compounds (Butters et al., 2001).
作用機序
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety, which is present in this compound, have been used to treat various diseases such as migraine, mucoviscidosis, duchenne muscular dystrophy, alzheimer’s and parkinson’s diseases . They possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .
Mode of Action
It’s known that n-substituted aziridines, which are present in this compound, exhibit cytotoxic properties inhibiting the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds containing the pyridine fragment, which is present in this compound, are used in the treatment of cardiac circulatory disorders, hypertension, liver damage, and they also inhibit dopamine hydroxylase, thereby stopping the biosynthesis of the hormone norepinephrine .
Result of Action
It’s known that aziridine derivatives are used as antibiotics, antitumor drugs, antituberculosis agents, as well as in the treatment of hiv infection .
特性
IUPAC Name |
2-cyclopropyl-5-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLPUFIQZRQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)

![3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2741680.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)


![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)